

Crystal structure analysis of 2-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1336117

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure Analysis of **2-(1H-pyrazol-1-yl)pyridine** and its Derivatives

This guide provides a comprehensive overview of the crystal structure analysis of nitrogen-containing heterocyclic compounds, with a specific focus on derivatives of **2-(1H-pyrazol-1-yl)pyridine**. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural characterization of such molecules. While a detailed crystal structure analysis of the parent compound **2-(1H-pyrazol-1-yl)pyridine** is not publicly available, this document leverages data from closely related derivatives, namely 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, to illustrate the core principles and experimental methodologies.

Introduction

2-(1H-pyrazol-1-yl)pyridine and its derivatives are of significant interest in coordination chemistry and catalysis due to their versatile chelating properties.^[1] Understanding their three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships and for the rational design of new functional materials and therapeutic agents. X-ray crystallography provides the most definitive method for determining the solid-state structure of these compounds, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and structural determination of **2-(1H-pyrazol-1-yl)pyridine** derivatives.

Synthesis

Synthesis of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine:

This compound was synthesized as a potential tridentate ligand. The process begins with the reaction of NaH and pyrazole in dry tetrahydrofuran (THF) at 0 °C. Thionyl chloride is then added, followed by pyridine-2-aldehyde and a catalytic amount of cobalt(II) chloride, and the mixture is refluxed overnight. The product is then purified by column chromatography.[2][3]

Synthesis of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine:

The synthesis of this derivative involves the initial preparation of 2,6-pyridine-dimethyleneditosylate. In a separate flask, a solution of pyrazole in dry THF is treated with NaH to form sodium pyrazolide. The tosylate derivative is then added to the sodium pyrazolide solution, and the mixture is stirred overnight. The final product is purified by column chromatography.[4]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow diffusion of a non-polar solvent into a concentrated solution of the purified compound in a more polar solvent. For both 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, single crystals were obtained by the slow diffusion of hexane into a concentrated solution of the product in THF at room temperature.[2][3][5]

X-ray Data Collection and Structure Refinement

X-ray diffraction data for the crystalline samples are collected using a diffractometer, commonly equipped with a CCD area detector and using Mo K α radiation. The collected data are then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.[2][5] Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

Data Presentation

The crystallographic data for the two derivatives are summarized in the tables below for easy comparison.

Crystal Data and Structure Refinement

Parameter	2-[bis(1H-pyrazol-1-yl)methyl]pyridine[2][3]	2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine[4][5]
Chemical Formula	C ₁₂ H ₁₁ N ₅	C ₁₃ H ₁₃ N ₅
Formula Weight (g/mol)	225.26	239.28
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P2 ₁ /n
a (Å)	7.5723 (3)	7.481 (3)
b (Å)	8.6376 (3)	9.076 (4)
c (Å)	9.7354 (5)	19.021 (8)
α (°)	97.539 (2)	90
β (°)	106.123 (4)	95.471 (5)
γ (°)	105.510 (5)	90
Volume (Å ³)	574.73 (5)	1285.7 (9)
Z	2	4
Temperature (K)	173	296
Radiation (Å)	Mo Kα (0.71073)	Mo Kα (0.71073)
Reflections collected	18045	25319
Independent reflections	2870	3136
R[F ² > 2σ(F ²)]	0.047	0.060
wR(F ²)	0.123	0.149

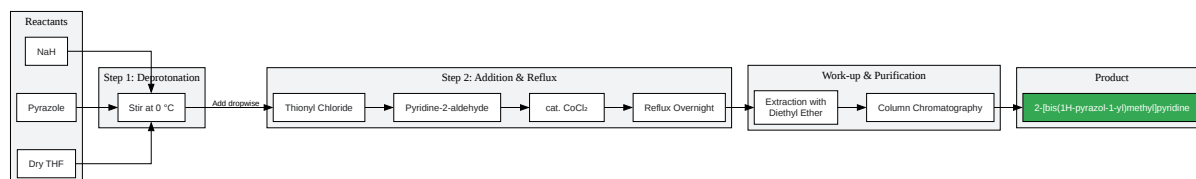
Intermolecular Interactions

A prominent feature in the crystal packing of these compounds is the presence of C—H...N hydrogen bonds, which link the molecules into supramolecular assemblies.^{[2][5][6]}

Compound	Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)	Symmetry Code
2-[bis(1H-pyrazol-1-yl)methyl]pyridine ^[3]	C1—H1...N8 ⁱ	0.98	2.45	3.3974 (18)	162	x+1, y+1, z+2
	C10—H10...N13 ⁱⁱ	0.93	2.60	3.496 (2)	161	x, y+1, z
2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine ^[5]	C4—H4...N15 ⁱ	0.93	2.62	3.550 (3)	178	x-1/2, y+3/2, z-1/2
	C6—H6B...N12 ⁱⁱ	0.97	2.54	3.430 (2)	152	x+1, y+2, z

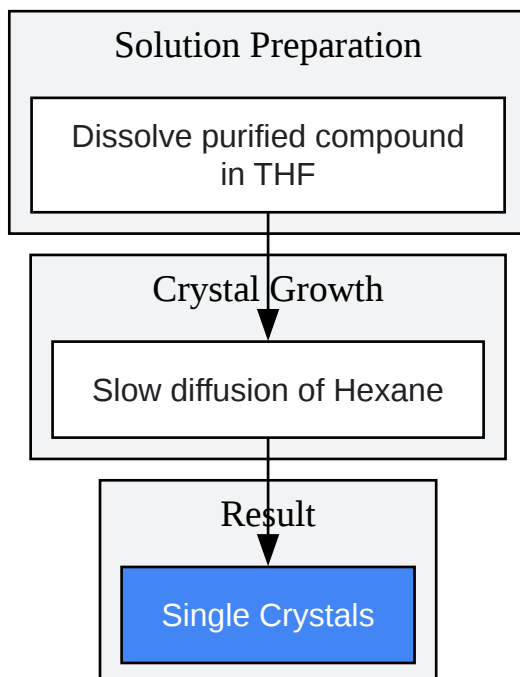
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and crystallization of the title compounds.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine.



[Click to download full resolution via product page](#)

Caption: General crystallization workflow by slow solvent diffusion.

Conclusion

The crystal structure analyses of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine and 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine reveal key structural features and intermolecular interactions that are likely to be representative of the broader class of **2-(1H-pyrazol-1-yl)pyridine** derivatives. The detailed experimental protocols and crystallographic data presented herein provide a valuable resource for researchers working on the design and synthesis of new ligands for catalysis and medicinal applications. The consistent observation of C—H...N hydrogen bonds highlights their importance in the solid-state packing of these molecules, a factor that should be considered in crystal engineering and polymorph screening. Future work should aim to obtain the crystal structure of the parent **2-(1H-pyrazol-1-yl)pyridine** to provide a foundational benchmark for this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal structure analysis of 2-(1H-pyrazol-1-yl)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336117#crystal-structure-analysis-of-2-1h-pyrazol-1-yl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com